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Compound of Interest

Compound Name: 3-Amino-4-nitropyridine 1-oxide

Cat. No.: B189874

Disclaimer: As of late 2025, specific quantum chemical computational studies for 3-Amino-4-
nitropyridine 1-oxide are not available in the published scientific literature. This guide,
therefore, presents a detailed analysis of a closely related and structurally similar molecule:
2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO). The methodologies and findings discussed
herein serve as a robust reference for researchers, scientists, and drug development
professionals interested in the computational analysis of aminonitropyridine N-oxides.

Introduction

Aminonitropyridine N-oxides are a class of heterocyclic compounds that have garnered
significant interest due to their potential applications in medicinal chemistry and materials
science. Their unique electronic structure, arising from the interplay of electron-donating amino
groups, electron-withdrawing nitro groups, and the N-oxide functionality, imparts them with
notable properties. Quantum chemical calculations are indispensable for elucidating the
molecular structure, electronic properties, and reactivity of these compounds at the atomic
level.

This technical guide provides a comprehensive overview of the quantum chemical calculations
performed on 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), a heat-resistant explosive
material. The computational protocols and data presented are representative of the analyses
that would be applied to 3-Amino-4-nitropyridine 1-oxide.

Computational Methodologies
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The quantum chemical calculations for ANPyO have been performed using Density Functional
Theory (DFT), a computational method that provides a good balance between accuracy and

computational cost for medium to large-sized molecules.

Software and Theoretical Levels

The primary software package utilized for these calculations is Gaussian 03. The calculations
on the monomer and dimer of ANPyO were conducted using both the DFT-B3LYP and Hartree-
Fock (HF) methods.[1] To ensure a high degree of accuracy, sophisticated basis sets such as
6-311G, 6-311++G, and cc-pVDZ were employed.[1] For the analysis of the charged forms of
ANPyO, the UB3LYP functional with the 6-31++G(d,p) basis set was used within the Spartan
'06 package.[2]

Geometry Optimization and Vibrational Analysis

The initial step in the computational workflow involves the full optimization of the molecular
geometry to find the lowest energy conformation (a stable structure). This is followed by
vibrational frequency calculations to confirm that the optimized structure corresponds to a true
minimum on the potential energy surface, characterized by the absence of imaginary

frequencies.[1][2]
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Analysis of Properties:
- Geometry Optimization Vibrational Frequency - Electronic Structure )
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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